

IUPAC name tert-butyl (3-(methylamino)propyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	1-(Boc-amino)-3-(methylamino)propane
Compound Name:	
	Hydrochloride

Cat. No.: B1520934

[Get Quote](#)

An In-depth Technical Guide to tert-Butyl (3-(methylamino)propyl)carbamate Hydrochloride

Introduction: A Bifunctional Scaffold for Modern Chemistry

tert-Butyl (3-(methylamino)propyl)carbamate hydrochloride is a strategically designed bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its structure features a three-carbon propyl chain separating two distinct amine functionalities: a secondary methylamine, which remains reactive, and a primary amine shielded by the robust tert-butoxycarbonyl (Boc) protecting group. This differential protection is the cornerstone of its utility, allowing for selective, sequential chemical modifications. The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it a versatile and reliable building block for complex molecular architectures.

In recent years, this molecule has gained prominence as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.^{[1][2]} This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling protocols, grounded in established scientific principles and practices.

Caption: Chemical Structure of the Topic Compound.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The hydrochloride salt of tert-butyl (3-(methylamino)propyl)carbamate is typically a solid at room temperature, a characteristic that simplifies weighing and handling compared to its free-base, which may be a liquid or semi-solid.[\[3\]](#)

Key Properties Summary

The following table summarizes the essential physicochemical data for the compound and its free base.

Property	Value	Source
IUPAC Name	tert-butyl N-[3-(methylamino)propyl]carbamate hydrochloride	PubChem
Synonyms	N-Boc-N'-methyl-1,3-propanediamine HCl	Parchem [4]
Molecular Formula	C ₉ H ₂₁ ClN ₂ O ₂	Sigma-Aldrich [5]
Molecular Weight	224.73 g/mol	Sigma-Aldrich [5]
CAS Number	116950-77-3 (for HCl salt); 442514-22-9 (for free base)	ChemicalBook, PubChem [6] [7]
Appearance	Solid	Sigma-Aldrich [5]
Storage Temperature	Inert atmosphere, room temperature or 2-8°C	Sigma-Aldrich [3] [5]
Purity	Typically ≥95%	Sigma-Aldrich [3] [5]

Analytical Characterization

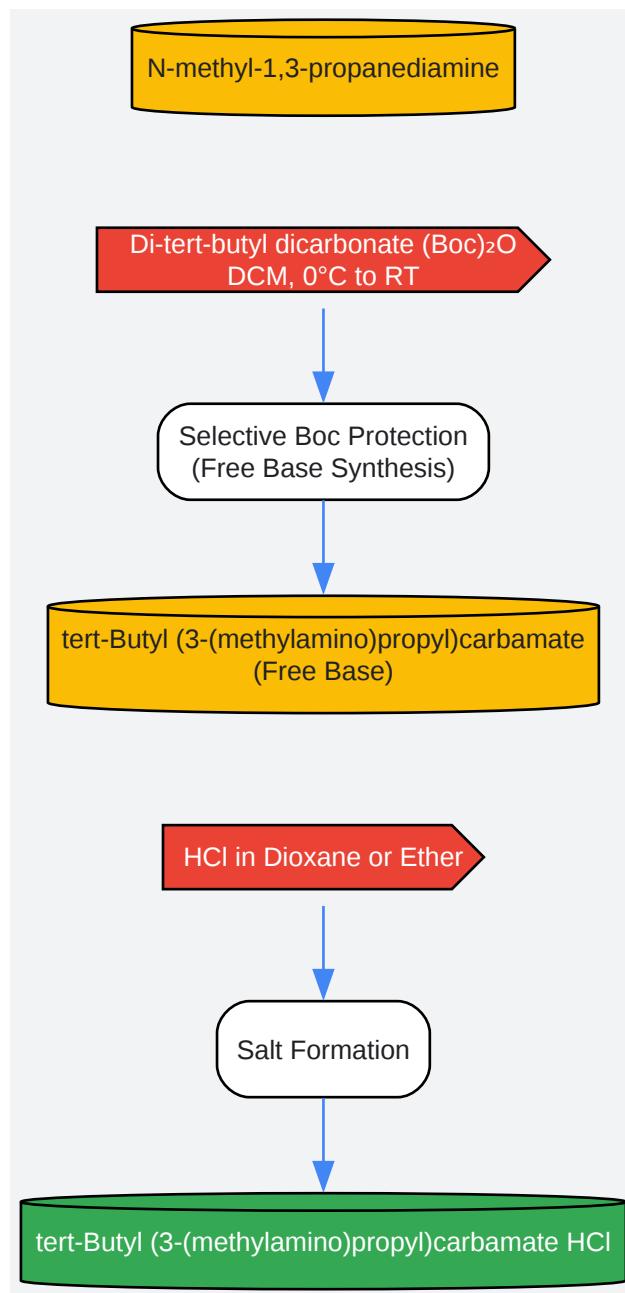
Validation of the compound's identity and purity is achieved through standard analytical techniques.

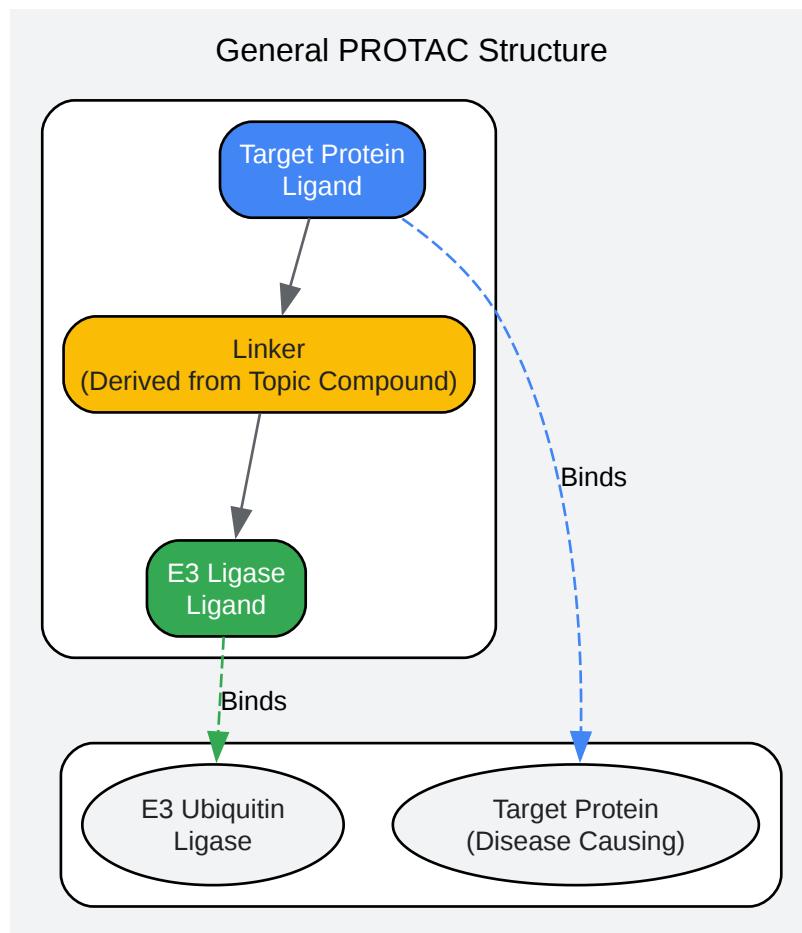
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton spectrum provides a distinct fingerprint. Key expected signals include: a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the N-methyl protons, and multiple signals for the propyl chain protons. The presence of the hydrochloride salt can influence the chemical shifts and appearance of N-H protons.
 - ^{13}C NMR: The carbon spectrum confirms the carbon framework. Characteristic signals include the carbonyl carbon of the carbamate (~156 ppm), the quaternary and methyl carbons of the tert-butyl group (~79 ppm and ~28 ppm, respectively), and the carbons of the propyl chain and N-methyl group.[8]
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the mass of the protonated free base $[\text{M}+\text{H}]^+$ at m/z corresponding to the molecular weight of the free base (188.27 g/mol).[6]
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands, including a strong C=O stretch for the carbamate group (around 1680-1700 cm^{-1}) and N-H stretching vibrations.

Section 2: Synthesis and Reaction Principles

The synthesis of tert-butyl (3-(methylamino)propyl)carbamate hydrochloride is a clear illustration of selective amine protection, a cornerstone strategy in organic chemistry. The most direct approach involves the selective acylation of the primary amine in N-methyl-1,3-propanediamine.

Recommended Synthetic Protocol


This protocol outlines the synthesis of the free base, followed by its conversion to the hydrochloride salt.


Step 1: Selective Boc Protection of N-methyl-1,3-propanediamine

- Setup: In a well-ventilated fume hood, dissolve N-methyl-1,3-propanediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
- Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent to the cooled amine solution over 30-60 minutes.
 - Causality Insight: This reaction leverages the higher nucleophilicity and lower steric hindrance of the primary amine compared to the secondary amine, allowing for selective protection at the primary site. Performing the reaction at 0 °C helps to control the exothermicity and further enhance selectivity.
- Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl (3-(methylamino)propyl)carbamate, often as an oil.^[7]

Step 2: Conversion to Hydrochloride Salt

- Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
- Acidification: Slowly add a solution of hydrochloric acid in a non-aqueous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.
- Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.
- Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-Butyl (3-(methylamino)propyl)carbamate | 442514-22-9 [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride | 1188263-67-3 [sigmaaldrich.com]

- 6. tert-butyl N-(3-(methylamino)propyl)carbamate | C9H20N2O2 | CID 11309987 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 3-(methylamino)propylcarbamate | 442514-22-9 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [IUPAC name tert-butyl (3-(methylamino)propyl)carbamate hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520934#iupac-name-tert-butyl-3-methylamino-propyl-carbamate-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com